

Application Notes and Protocols for MIC and MBC Determination of Ampicillin/Sulbactam

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Compound of Interest

Compound Name: Brobactam

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These application notes provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of the ampicillin/sulbactam combination against various bacterial isolates. Adherence to standardized methodologies is crucial for accurate and reproducible results in research and drug development settings.

Introduction

Ampicillin is a beta-lactam antibiotic with a broad spectrum of activity against many gram-positive and gram-negative bacteria. However, its efficacy is compromised by beta-lactamase enzymes produced by resistant bacteria. Sulbactam is a beta-lactamase inhibitor that binds to and inactivates these enzymes, thereby restoring the antibacterial activity of ampicillin. The combination of ampicillin and sulbactam is effective against many beta-lactamase-producing strains of bacteria.

Accurate determination of the in vitro susceptibility of bacterial isolates to ampicillin/sulbactam is essential for guiding therapeutic choices and for the development of new antimicrobial agents. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.

Key Considerations for Ampicillin/Sulbactam Testing

Several factors are critical for the accurate determination of ampicillin/sulbactam MIC and MBC values:

- **Ratio of Ampicillin to Sulbactam:** A fixed ratio of 2:1 ampicillin to sulbactam is recommended for susceptibility testing to ensure the recognition of the ampicillin/sulbactam spectrum and to minimize false-susceptible results.[1][2][3]
- **Testing Methodology:** Broth microdilution and agar dilution are the standard methods for determining MIC values.[1][4][5][6] Time-kill kinetic studies can provide additional information on the bactericidal activity of the combination.[7]
- **Quality Control:** The use of well-characterized quality control (QC) strains is mandatory to ensure the accuracy and reproducibility of the testing procedure. Recommended QC strains include *Escherichia coli* ATCC 25922 and *Escherichia coli* ATCC 35218.[8]
- **Interpretation of Results:** MIC breakpoints are established by regulatory bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to categorize isolates as susceptible, intermediate, or resistant.

Quantitative Data Summary

The following tables summarize the MIC breakpoints and quality control ranges for ampicillin/sulbactam.

Table 1: CLSI and EUCAST MIC Interpretive Criteria for Ampicillin/Sulbactam (in µg/mL)

Organism Group	CLSI Breakpoints (Susceptible/Intermediate/ Resistant)	EUCAST Breakpoints (Susceptible/Resistant)
Enterobacteriaceae	≤8/4 / 16/8 / ≥32/16	≤8 / >8
Acinetobacter baumannii	≤8/4 / 16/8 / ≥32/16	Not specified
Haemophilus influenzae	≤2/1 / - / -	≤1 / >1
Anaerobes	≤8/4 / 16/8 / ≥32/16	Not specified

Note: Breakpoints are expressed as ampicillin concentration/sulbactam concentration.

Table 2: Quality Control Ranges for Ampicillin/Sulbactam MIC Testing (in µg/mL)

Quality Control Strain	Method	Ampicillin/Sulbactam Concentration (2:1 ratio)
Escherichia coli ATCC 25922	Broth Microdilution	2/1 - 8/4
Escherichia coli ATCC 35218	Broth Microdilution	8/4 - 32/16
Haemophilus influenzae ATCC 49247	Broth Microdilution	2/1 - 8/4
Staphylococcus aureus ATCC 29213	Broth Microdilution	0.25/0.12 - 1/0.5

Experimental Protocols

Protocol 1: Broth Microdilution for MIC Determination

This protocol describes the determination of the MIC of ampicillin/sulbactam using the broth microdilution method, following CLSI guidelines.[\[9\]](#)[\[10\]](#)

Materials:

- Ampicillin and sulbactam analytical grade powders

- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Sterile 96-well microtiter plates
- Bacterial inoculum standardized to 0.5 McFarland turbidity
- Quality control bacterial strains
- Incubator ($35^{\circ}\text{C} \pm 2^{\circ}\text{C}$)
- Microplate reader (optional)

Procedure:

- Preparation of Antimicrobial Stock Solutions: Prepare stock solutions of ampicillin and sulbactam in a suitable solvent.
- Preparation of Working Solutions: Prepare a series of working solutions of ampicillin/sulbactam in CAMHB with a constant 2:1 ratio. The final concentrations in the microtiter plate wells should typically range from 128/64 $\mu\text{g/mL}$ to 0.25/0.125 $\mu\text{g/mL}$.
- Inoculum Preparation: From a fresh (18-24 hour) culture, prepare a bacterial suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately $1\text{-}2 \times 10^8$ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5×10^5 CFU/mL in each well.
- Plate Inoculation: Dispense 50 μL of the appropriate ampicillin/sulbactam working solution into each well of the 96-well plate. Add 50 μL of the standardized bacterial inoculum to each well. Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).
- Incubation: Incubate the plates at $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$ for 16-20 hours in ambient air.
- Reading the MIC: The MIC is the lowest concentration of ampicillin/sulbactam that completely inhibits visible growth of the organism. This can be determined by visual inspection or by using a microplate reader.

Protocol 2: Determination of MBC

The MBC is determined after the MIC has been established.

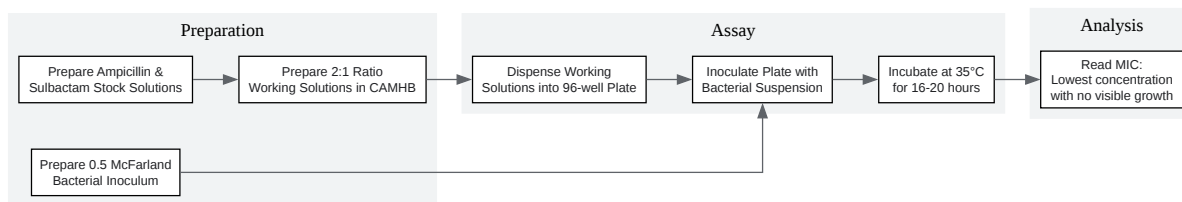
Materials:

- MIC plate from Protocol 1
- Tryptic Soy Agar (TSA) or other suitable non-selective agar plates
- Sterile micropipette and tips
- Incubator ($35^{\circ}\text{C} \pm 2^{\circ}\text{C}$)

Procedure:

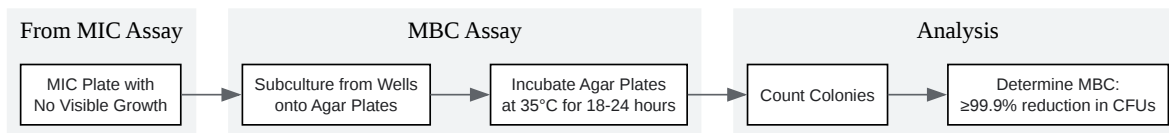
- Subculturing: From each well of the MIC plate that shows no visible growth, and from the growth control well, plate a 10 μL aliquot onto a sterile agar plate.
- Incubation: Incubate the agar plates at $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$ for 18-24 hours.
- Determining the MBC: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of ampicillin/sulbactam that results in a $\geq 99.9\%$ reduction in the number of CFUs compared to the initial inoculum count.

Visualizations



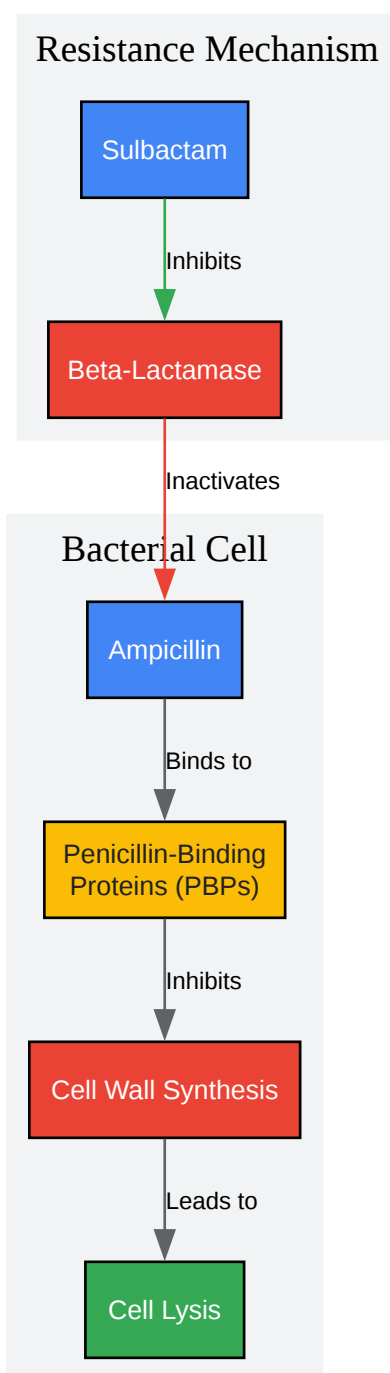
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Caption: Workflow for MIC Determination.



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Caption: Workflow for MBC Determination.



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Caption: Mechanism of Action of Ampicillin/Sulbactam.

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